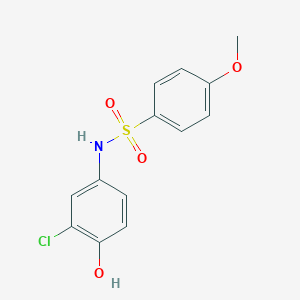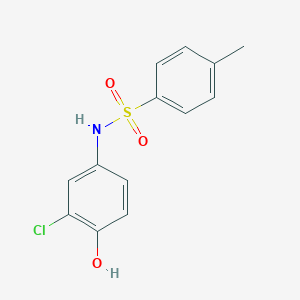![molecular formula C21H26N2O2S B230332 1-(7,8-Dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B230332.png)
1-(7,8-Dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7,8-Dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine, also known as DMDBT or DMDBZP, is a chemical compound that belongs to the class of dibenzothiepin derivatives. It is a potent antagonist of the serotonin receptor subtype 5-HT2A, which is involved in the regulation of mood, cognition, and perception. DMDBT has been extensively studied for its potential use in the treatment of various psychiatric disorders, including schizophrenia, depression, and anxiety.
Mecanismo De Acción
1-(7,8-Dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine exerts its pharmacological effects by blocking the activity of the 5-HT2A receptor. This receptor is known to be involved in the regulation of mood, cognition, and perception, and is believed to play a key role in the pathophysiology of various psychiatric disorders. By blocking the activity of this receptor, 1-(7,8-Dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine may help to alleviate the symptoms of these disorders.
Biochemical and Physiological Effects:
1-(7,8-Dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine has been shown to have a number of biochemical and physiological effects in animal models. For example, it has been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex, which may contribute to its anxiolytic and antidepressant effects. 1-(7,8-Dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine has also been shown to increase the levels of acetylcholine in the hippocampus, which may contribute to its cognitive-enhancing effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(7,8-Dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine has a number of advantages and limitations for use in lab experiments. One advantage is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various psychiatric disorders. However, one limitation is its relatively low selectivity for this receptor, which may complicate the interpretation of experimental results. Additionally, 1-(7,8-Dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine has a relatively short half-life, which may limit its usefulness in certain experimental paradigms.
Direcciones Futuras
There are a number of future directions for research on 1-(7,8-Dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine. One area of interest is the development of more selective 5-HT2A antagonists that could be used to study the role of this receptor in more detail. Another area of interest is the investigation of the potential use of 1-(7,8-Dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine as a treatment for psychiatric disorders in humans. Finally, there is a need for further research on the biochemical and physiological effects of 1-(7,8-Dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine, in order to better understand its mechanisms of action and potential therapeutic uses.
Métodos De Síntesis
1-(7,8-Dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine can be synthesized through a multi-step process involving the reaction of 10,11-dihydrodibenzo[b,f]thiepin with 4-methylpiperazine in the presence of a suitable catalyst. The resulting product is then subjected to a series of purification steps to obtain the pure compound. The synthesis of 1-(7,8-Dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine is a complex process that requires expertise in organic chemistry and careful attention to detail.
Aplicaciones Científicas De Investigación
1-(7,8-Dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine has been extensively studied for its potential use in the treatment of various psychiatric disorders. In particular, it has been shown to have a high affinity for the 5-HT2A receptor, which is believed to play a key role in the pathophysiology of schizophrenia and other psychotic disorders. 1-(7,8-Dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential as a treatment for anxiety and depression.
Propiedades
Fórmula molecular |
C21H26N2O2S |
|---|---|
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
1-(2,3-dimethoxy-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine |
InChI |
InChI=1S/C21H26N2O2S/c1-22-8-10-23(11-9-22)17-12-15-6-4-5-7-20(15)26-21-14-19(25-3)18(24-2)13-16(17)21/h4-7,13-14,17H,8-12H2,1-3H3 |
Clave InChI |
NJINVTPOJJDKII-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=CC(=C(C=C24)OC)OC |
SMILES canónico |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=CC(=C(C=C24)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



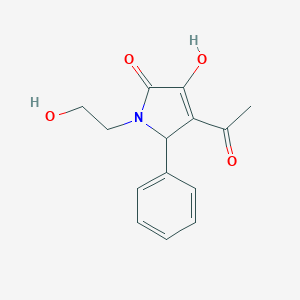

![2-(4-methoxyphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230254.png)

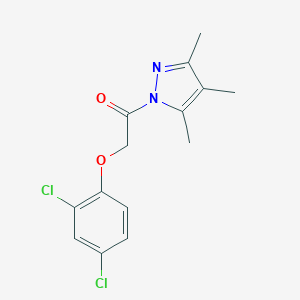

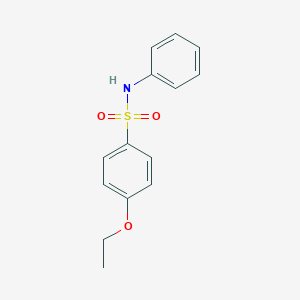
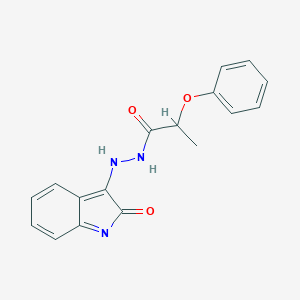
![7-Oxo-7H-benzimidazo[2,1-a]benzo[de]isoquinoline-11-carbonitrile](/img/structure/B230277.png)
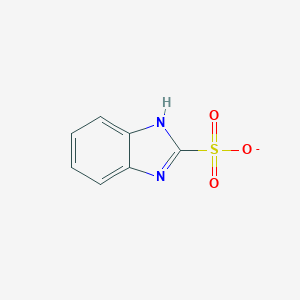
![N'-(3-bromobenzylidene)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B230280.png)

